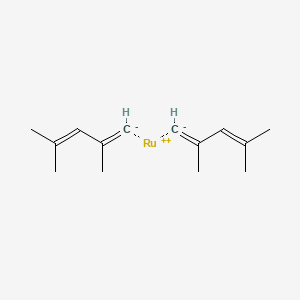
Bis(2,4-dimethylpentadienyl)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dimethylpentadienyl)ruthenium(II): bis(η5-2,4-dimethylpentadienyl)ruthenium(II) , is a coordination compound with the molecular formula Ru(C7H11)2 . This compound is characterized by its two 2,4-dimethylpentadienyl ligands bound to a central ruthenium atom. It is a member of the broader class of organometallic compounds, which are known for their applications in catalysis and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-dimethylpentadienyl)ruthenium(II) typically involves the reaction of ruthenium precursors with 2,4-dimethylpentadiene. One common method includes the use of ruthenium(IV) complexes derived from isoprene. The reaction proceeds under controlled conditions to yield the desired product in high yield .
Industrial Production Methods: While specific industrial production methods for bis(2,4-dimethylpentadienyl)ruthenium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions: Bis(2,4-dimethylpentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides, such as ruthenium dioxide (RuO2).
Reduction: It can be reduced under specific conditions to yield lower oxidation state ruthenium complexes.
Substitution: The 2,4-dimethylpentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions are facilitated by the presence of other dienes or cyclopentadienes.
Major Products:
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
科学研究应用
Chemistry: Bis(2,4-dimethylpentadienyl)ruthenium(II) is used as a precursor in the chemical vapor deposition (CVD) of ruthenium and ruthenium oxide thin films. These films are essential in microelectronics and catalysis .
Biology and Medicine:
Industry: In the industrial sector, this compound is valuable for its catalytic properties, particularly in hydrogenation and polymerization reactions .
作用机制
The mechanism by which bis(2,4-dimethylpentadienyl)ruthenium(II) exerts its effects is primarily through its ability to act as a catalyst. The ruthenium center facilitates various chemical transformations by providing a site for substrate binding and activation. The 2,4-dimethylpentadienyl ligands stabilize the ruthenium center and influence its reactivity. In catalytic cycles, the compound can undergo oxidative addition, reductive elimination, and ligand exchange processes .
相似化合物的比较
- Bis(cyclopentadienyl)ruthenium(II)
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Tris(triphenylphosphine)ruthenium(II) dichloride
Comparison: Bis(2,4-dimethylpentadienyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other ruthenium complexes. For instance, bis(cyclopentadienyl)ruthenium(II) has different electronic and steric properties due to the cyclopentadienyl ligands, leading to variations in catalytic behavior and applications .
生物活性
Bis(2,4-dimethylpentadienyl)ruthenium(II) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of Bis(2,4-dimethylpentadienyl)ruthenium(II) involves the reaction of ruthenium precursors with 2,4-dimethylpentadiene. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound. The compound is noted for its stability and solubility in various solvents, which facilitates biological testing.
Biological Activity Overview
Research indicates that Bis(2,4-dimethylpentadienyl)ruthenium(II) exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action includes interactions with cellular components leading to apoptosis and cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several cancer cell lines, including:
- MCF7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- Caco2 (colorectal cancer)
The IC50 values obtained from these studies are summarized in Table 1.
These values indicate potent cytotoxicity, suggesting that the compound may be effective in treating hormone receptor-negative breast cancers which are typically resistant to conventional therapies.
The biological activity of Bis(2,4-dimethylpentadienyl)ruthenium(II) is attributed to several mechanisms:
- DNA Intercalation : Studies show that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and caspases while inhibiting anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with Bis(2,4-dimethylpentadienyl)ruthenium(II) results in increased populations of cells in the G2/M phase, indicating a blockade in cell cycle progression .
In Vivo Studies
In vivo studies using mouse models have demonstrated the efficacy of Bis(2,4-dimethylpentadienyl)ruthenium(II) in reducing tumor size with minimal side effects. Notably, it showed low levels of hepatotoxicity and nephrotoxicity at effective doses .
Case Studies
Several case studies have highlighted the potential clinical applications of Bis(2,4-dimethylpentadienyl)ruthenium(II):
属性
CAS 编号 |
85908-78-7 |
|---|---|
分子式 |
C14H18Ru |
分子量 |
287.4 g/mol |
IUPAC 名称 |
4-methanidyl-2-methylpenta-1,3-diene;ruthenium(6+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-6(2)5-7(3)4;/h2*1H,3H2,2,4H3;/q2*-3;+6 |
InChI 键 |
YGFLYAVWQWHHGI-UHFFFAOYSA-N |
SMILES |
CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2] |
规范 SMILES |
CC(=[C-]C(=[CH-])C)[CH2-].CC(=[C-]C(=[CH-])C)[CH2-].[Ru+6] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















